N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
描述
属性
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-18(22-11-15(12-22)21-17-7-8-19-13-20-17)14-3-5-16(6-4-14)27(25,26)23-9-1-2-10-23/h3-8,13,15H,1-2,9-12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKHPDFZOPHKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a novel chemical entity with potential therapeutic applications. Its structure includes a pyrimidine core, an azetidine ring, and a pyrrolidine sulfonamide moiety, which contribute to its biological activity. This article aims to detail the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C18H21N5O3S
- Molecular Weight : 387.4560 g/mol
- CAS Number : 2191213-49-5
The compound primarily acts as an inhibitor of Janus Kinase 1 (JAK1), a critical enzyme in the signaling pathways for various cytokines and growth factors. By inhibiting JAK1, the compound can potentially modulate immune responses and inflammatory processes, making it a candidate for treating autoimmune diseases and certain cancers .
Pharmacological Profile
The biological activity of this compound has been characterized through various in vitro and in vivo studies:
-
In Vitro Studies :
- The compound demonstrated significant inhibition of JAK1 activity with an IC50 value indicative of high potency.
- It also showed promising results in cellular assays related to inflammation and immune modulation.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced symptoms of inflammation and improved survival rates in models of autoimmune diseases.
Case Studies
Several studies have been conducted to assess the therapeutic potential of this compound:
-
Autoimmune Disease Model :
- In a murine model of rheumatoid arthritis, administration of the compound resulted in a marked reduction in joint inflammation and damage compared to control groups.
- Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.
-
Cancer Therapy :
- In xenograft models of human cancer, the compound inhibited tumor growth significantly when administered alongside standard chemotherapy agents.
- Mechanistic studies indicated that the compound enhances apoptosis in cancer cells while sparing normal cells.
Data Table: Summary of Biological Activity
相似化合物的比较
The structural and functional features of N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine can be contextualized by comparing it to analogous compounds from the provided evidence. Key points of comparison include core structure, substituents, synthetic routes, and physicochemical properties.
Structural Analogues
Core Structure Variations
- N-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine (): This compound shares the azetidine-pyrimidin-4-amine core but replaces the benzoyl-pyrrolidine sulfonyl group with a tetrahydronaphthalene-sulfonyl moiety. However, the absence of the pyrrolidine sulfonyl group may reduce hydrogen-bonding capacity .
- N-(3-Nitrophenyl)pyridin-4-amine ():
While retaining an aromatic amine linkage, this compound substitutes the pyrimidine core with pyridine and lacks the azetidine-sulfonyl-benzoyl architecture. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-rich sulfonamide in the target compound .
Substituent Comparisons
- 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine ():
This pyrazolo-pyrimidine derivative includes a chloro-methoxyphenyl group and a benzylpiperazine substituent. The bulkier substituents may sterically hinder target engagement compared to the target compound’s compact azetidine-benzoyl system. The absence of a sulfonyl group further differentiates its physicochemical profile .
- N-[[4-(1-Methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine (): This compound shares the pyrimidin-4-amine core but incorporates an imidazo-pyridine moiety and a methylpyrazole-substituted benzyl group.
Table 1: Comparative Analysis of Key Compounds
Functional Implications
常见问题
What are the optimal reaction conditions for synthesizing N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine, and how do solvent and catalyst choices influence yield?
Answer:
Synthesis typically involves multi-step reactions, such as coupling a sulfonated benzoyl intermediate with an azetidine-pyrimidine scaffold. Key considerations include:
- Solvent selection : Dry acetonitrile or DMSO are effective for facilitating nucleophilic substitutions or Suzuki couplings, as shown in pyrazolo[3,4-d]pyrimidine syntheses .
- Catalysts : Copper(I) bromide and cesium carbonate improve coupling efficiency in heterocyclic systems, as demonstrated in for analogous pyrazole derivatives (yield: 17.9%) .
- Temperature : Reactions often proceed at 35–60°C to balance reactivity and by-product formation .
Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should researchers interpret key spectral features?
Answer:
- ¹H/¹³C NMR : Look for diagnostic peaks:
- Pyrrolidine sulfonyl protons: δ 2.8–3.2 ppm (multiplet, SO₂-pyrrolidine) .
- Azetidine ring protons: δ 4.1–4.5 ppm (multiplet, CH₂-N) .
- Pyrimidin-4-amine NH₂: δ 6.5–7.0 ppm (broad singlet) .
- IR Spectroscopy : Sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and amine (N-H) at 3300–3500 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error for elemental composition .
How can researchers design experiments to analyze the impact of substituent variations on biological activity?
Answer:
- Substituent Libraries : Synthesize derivatives with modifications to the pyrrolidine sulfonyl, benzoyl, or pyrimidine groups (e.g., nitro, fluoro, or methyl substituents) .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using IC₅₀ measurements. For example, reports 57–83% yields for analogs with varying aryloxy groups, correlating with activity shifts .
- Statistical Analysis : Use ANOVA to compare activity trends across substituent classes.
How should discrepancies in reported synthesis yields or spectral data be resolved?
Answer:
- Replicate Conditions : Reproduce methods from conflicting studies (e.g., vs. 2) while controlling variables like solvent purity and catalyst loading .
- Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if available) to resolve structural ambiguities. For example, uses single-crystal X-ray data to confirm bond angles and torsional strain .
- By-Product Analysis : Use LC-MS to identify impurities affecting yield or spectral accuracy .
What purification strategies are recommended for isolating high-purity samples of this compound?
Answer:
- Recrystallization : Use acetonitrile or ethyl acetate/hexane mixtures to remove polar by-products, as in .
- Chromatography : For complex mixtures, employ gradient elution (e.g., 0–100% ethyl acetate in hexane) on silica gel columns, as shown in .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity (>95%) .
How can computational modeling predict the compound’s interaction with biological targets like kinases or receptors?
Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to ATP pockets (e.g., Bcr-Abl kinase). Align with pyrazolo[3,4-d]pyrimidine scaffolds from , which show selective inhibition .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding entropy/enthalpy .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
What strategies are effective for addressing solubility challenges in in vitro assays?
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers .
- Prodrug Design : Introduce phosphate or acetyl groups to the pyrimidine amine for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
How do structural analogs of this compound compare in terms of metabolic stability and toxicity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
